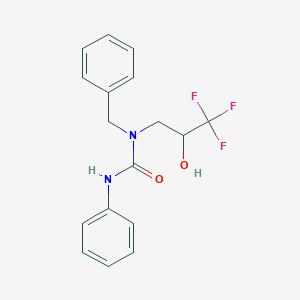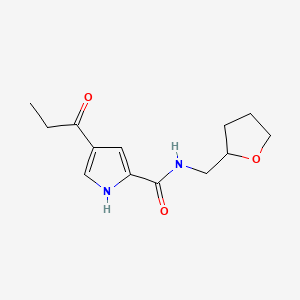![molecular formula C17H15ClF4N2O2 B3141403 1-[(4-Chlorophenyl)methyl]-3-(3-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxypropyl)urea CAS No. 478258-84-3](/img/structure/B3141403.png)
1-[(4-Chlorophenyl)methyl]-3-(3-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxypropyl)urea
Übersicht
Beschreibung
This compound, also known as CHEBI:119872, is a type of urea . It has a molecular formula of C17H15ClF4N2O2 and an average mass of 390.760 . The structure of this compound includes a 4-chlorophenyl group, a 3-fluorophenyl group, and a 3,3,3-trifluoro-2-hydroxypropyl group .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C17H15ClF4N2O2/c18-12-6-4-11(5-7-12)9-24(10-15(25)17(20,21)22)16(26)23-14-3-1-2-13(19)8-14/h1-8,15,25H,9-10H2,(H,23,26) . This indicates the specific arrangement and bonding of atoms in the molecule. Physical And Chemical Properties Analysis
The compound has a net charge of 0 . Its monoisotopic mass is 390.07582 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Urease Inhibitors and Medical Applications
Urease inhibitors have been explored for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The search for effective urease inhibitors, including urea derivatives, is driven by the need for alternatives to existing treatments due to side effects associated with some clinically used compounds. This research underlines the importance of discovering new urease inhibitors with improved safety profiles for medical applications (Kosikowska & Berlicki, 2011).
Biosensors and Analytical Chemistry
Urea and its derivatives are also significant in the development of biosensors. These sensors are designed to detect and quantify urea concentrations, which is crucial in medical diagnostics and environmental monitoring. The use of urease as a bioreceptor element in urea biosensors highlights the versatility of urea derivatives in facilitating sensitive and selective detection methods. Such advancements in biosensor technology are pivotal for diagnosing diseases related to abnormal urea levels and for monitoring environmental pollution (Botewad et al., 2021).
Environmental Monitoring and Protection
In environmental science, urea derivatives have been implicated in studies assessing the impact of pollutants, such as organochlorine compounds, on aquatic environments. The toxicity, degradation, and environmental fate of these compounds, including chlorophenols and related derivatives, are of significant concern. Research in this field aims to understand the ecological impact of these pollutants and develop strategies for mitigating their adverse effects on ecosystems (Krijgsheld & Gen, 1986).
Agricultural Research
Urea derivatives are extensively studied for their role in agriculture, particularly in improving the efficiency of urea-based fertilizers. The use of urease inhibitors can significantly reduce the volatilization of ammonia from urea, enhancing nitrogen use efficiency in crops. This research not only contributes to more sustainable agricultural practices but also addresses environmental concerns related to nitrogen loss and greenhouse gas emissions (Bremner, 1995).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxypropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF4N2O2/c18-12-6-4-11(5-7-12)9-24(10-15(25)17(20,21)22)16(26)23-14-3-1-2-13(19)8-14/h1-8,15,25H,9-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCANWVRLOKZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)N(CC2=CC=C(C=C2)Cl)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101126080 | |
| Record name | N-[(4-Chlorophenyl)methyl]-N′-(3-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478258-84-3 | |
| Record name | N-[(4-Chlorophenyl)methyl]-N′-(3-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478258-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Chlorophenyl)methyl]-N′-(3-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(4-chlorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3141324.png)
![Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate](/img/structure/B3141330.png)
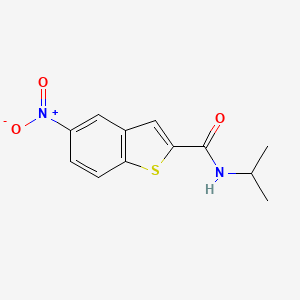
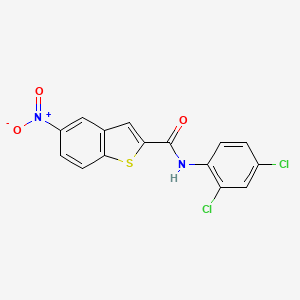

![N-[3-(dimethylamino)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3141352.png)
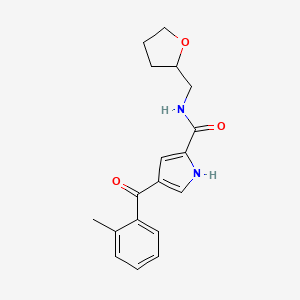
![1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3141362.png)
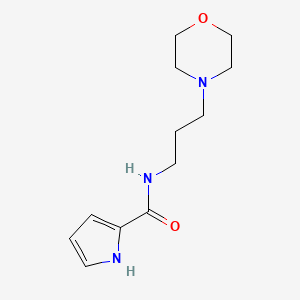
![N-(2-chlorophenyl)-N'-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)urea](/img/structure/B3141372.png)
![1-(tert-butyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3141387.png)

